3-(2-Thienyl)pentane-1,5-diol
Overview
Description
3-(2-Thienyl)pentane-1,5-diol is a chemical compound with the molecular formula C9H14O2S . It has significant potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-(2-Thienyl)pentane-1,5-diol consists of a thiophene ring attached to a pentane-1,5-diol . The exact conformation of the molecule is not specified in the available resources.Scientific Research Applications
Dermatological Applications
3-(2-Thienyl)pentane-1,5-diol and related compounds have been investigated for their efficacy in dermatology. Pentane-1,5-diol, a chemically related compound, shows promise in topical pharmaceutical products due to its superior drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and low toxicity. Clinical trials confirm its efficacy and safety, making it an attractive ingredient for dermatological formulations (Jacobsson Sundberg & Faergemann, 2008).
Chemical Synthesis and Characterization
Research has explored the synthesis, spectroscopic characterization, and crystal structures of compounds related to 3-(2-Thienyl)pentane-1,5-diol. For instance, compounds derived from ferrocenylalkanediols, including those similar to 3-(2-Thienyl)pentane-1,5-diol, have been synthesized and analyzed, offering substrates or standards for lipase-mediated desymmetrization. Their structures were determined by X-ray crystal structure analysis, indicating potential applications in catalysis and materials science (Lapić et al., 2011).
Optical Recording Storage
In the field of materials science, novel unsymmetrical photochromic diarylethene compounds bearing a dithiol-pentane unit have been developed. These compounds exhibit remarkable photochromism and clear fluorescent switches, both in solution and in PMMA film. Their properties suggest potential applications in optical recording storage, with one specific study demonstrating their use in polarization multiplexed image recording, highlighting their potential as innovative holographic recording media (Wang et al., 2011).
Antimicrobial Properties
The antimicrobial properties of pentane-1,5-diol, closely related to 3-(2-Thienyl)pentane-1,5-diol, have been extensively studied. It exhibits high antimicrobial activities against bacteria, fungi, and viruses, with minimal inhibitory concentrations effective against both antibiotic-susceptible and multi-resistant aerobic bacteria. This suggests its utility as a new compound for topical antimicrobial therapy, particularly in the face of increasing antibiotic resistance (Faergemann et al., 2005).
properties
IUPAC Name |
3-thiophen-2-ylpentane-1,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBLONMRUIQSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)pentane-1,5-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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